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Compound of Interest

3,5-Dibromo-4-cyclopropyl-4H-
Compound Name:
1,2,4-triazole

CAS No.: 2171888-21-2

Cat. No.: B2513224

Get Quote

Executive Summary

Dibrominated triazoles represent a specialized niche in heterocyclic medicinal chemistry. While
the triazole ring (1,2,3- and 1,2,4-isomers) is a privileged scaffold found in blockbuster drugs
like fluconazole and sitagliptin, the introduction of bromine atoms creates unique
physicochemical properties.[1] The heavy halogen atoms introduce sigma-hole interactions
(halogen bonding), enhance lipophilicity (LogP), and alter metabolic stability.[1] This guide
analyzes two primary classes:

» Core-Brominated Scaffolds: 4,5-dibromo-1,2,3-triazoles, primarily serving as dense, electron-
deficient building blocks and herbicide precursors.[1]

 Peripherally-Brominated Pharmacophores: Triazoles decorated with dibromophenyl moieties
(e.g., 2,4-dibromophenyl), which exhibit potent antifungal and anticancer activities often
superior to their non-halogenated or chlorinated analogues.[1]

Part 1: Chemical Rationale & Mechanism
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The "Halogen Bond" Advantage

In drug design, bromine is not merely a hydrophobic bulk. It acts as a Lewis acid capable of
forming halogen bonds (X-bonds) with nucleophilic residues (e.g., carbonyl oxygen of peptides)
in the target protein's binding pocket.

» Electronic Effect: The electron-withdrawing nature of the triazole ring polarizes the C-Br
bond, enhancing the positive electrostatic potential (

-hole) on the bromine atom.

« Steric Modulation: The large van der Waals radius of bromine (1.85 A) can fill hydrophobic
pockets more effectively than chlorine (1.75 A) or fluorine (1.47 A), increasing binding affinity
if the pocket accommodates the bulk.

Mechanism of Action (MOA)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2513224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Therapeutic Area Primary Target Mechanism Description

The triazole N4 nitrogen
coordinates with the Heme Iron

(Fe) in the enzyme active site.

CYP51 (Lanosterol 14 The dibromophenyl group
Antifungal occupies the hydrophobic
-demethylase) access channel, mimicking the

lanosterol substrate and
blocking ergosterol

biosynthesis.

Dibrominated derivatives often
induce apoptosis via cell cycle
arrest (G2/M phase). Some
Anticancer Tubulin / Kinases analogues inhibit EGFR or
intercalate DNA, where the
bromine atoms facilitate

specific groove binding.

Lipophilic dibromo-triazoles
] ) disrupt bacterial membrane
Antibacterial Cell Wall / Membrane ) ) N o
integrity. Specific derivatives

inhibit DNA gyrase.

Part 2: Experimental Protocols
Synthesis of the Core Scaffold: 4,5-Dibromo-1H-1,2,3-
triazole

Context: This compound is a versatile intermediate for "click" chemistry and herbicide
synthesis.[1] Safety Warning: Bromine (

) is highly corrosive and toxic. Work in a fume hood.

Protocol:

e Reagents: 1,2,3-Triazole (20.0 g, 290 mmol), Bromine (
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, 50.0 mL total), Water (
, 200 mL).

e Setup: 500 mL flask equipped with a magnetic stirrer and addition funnel.
e Bromination (Step 1): Suspend 1,2,3-triazole in water.[1][2] Slowly add

(20 mL) dropwise over 20 mins.

o Reaction: Heat the solution to 50 °C and stir for 3 hours. A precipitate will form.[2]
« Filtration 1: Filter the precipitate (partial product) and keep the filtrate.
e Bromination (Step 2): Return filtrate to the flask. Add fresh

(20 mL) and stir for 18 hours. Filter again.

e Bromination (Step 3): Add remaining

(10 mL) to filtrate, stir 18 hours. Collect final precipitate.

 Purification: Wash combined solids with copious water. Dry in a vacuum oven.
o Yield: ~98% (Off-white solid).[2]
o Validation: Melting point and

H-NMR (absence of triazole C-H peaks).

Biological Assay: Antifungal Susceptibility (Broth
Microdilution)

Target:Candida albicans (Fluconazole-resistant strains).
Protocol:
o Preparation: Dissolve dibrominated triazole derivatives in DMSO (stock 1 mg/mL).

e Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).
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e Inoculum: Adjust fungal suspension to
to
CFU/mL.
o Plate Setup: Use 96-well plates. Perform serial twofold dilutions of the compound (range 64
g/mLto 0.125
g/mL).
e Incubation: Add 100
L of inoculum to each well. Incubate at 35 °C for 24—48 hours.

o Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via
spectrophotometer (OD

).

o Control: Fluconazole (positive), DMSO (negative).[1]
o Success Criterion: MIC

(80% inhibition) < 8

g/mL indicates potent activity.

Part 3: Structure-Activity Relationship (SAR)
Visualization

The following diagram illustrates the SAR logic for dibrominated triazoles, distinguishing
between the core ring bromination and peripheral phenyl bromination.
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Caption: SAR divergence: Core bromination yields reactive intermediates, while peripheral
dibromophenyl substitution yields potent bioactive pharmacophores.[1]

Part 4: Comparative Data Analysis

Table 1: Bioactivity Comparison of Halogenated Triazole Derivatives
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Compound Substituent Primary MIC / IC50
o Key Feature
Class Pattern Activity Range
0.5-64
ngcontent-ng-
c567981813=""
-na- Standard of care;
Ref Fluconazole Antif | _nghost-ng st
eference ntifunga —m  resistance
(Difluoro) 9 c1980439775= -
class="inline ng-  'SSues.
star-inserted">
g/mL
Superior against
Dibromo- 2,4- _ 0.125-4 p J
Anal Oib henv Antifungal resistant C.
nalogue ibromophen
9 pheny g/mL albicans.
Moderate
Dibromo- 3,5- _ 5-15 cytotoxicity;
i Anticancer i
Analogue Dibromophenyl M induces
apoptosis.
) High chemical
4,5-Dibromo- o N/A o
Core-Bromo ] Herbicidal ] reactivity;
1,2,3-triazole (Intermediate)

precursor.[2]

Note: Data synthesized from multiple SAR studies (see References).

Part 5: Future Outlook

The "dibromo" motif is currently underutilized compared to "difluoro™ or "dichloro™ motifs in

clinical drugs. However, the rise of halogen bonding as a deliberate design tool suggests a

resurgence. Researchers should focus on:

e Hybrid Molecules: Linking 4,5-dibromo-1,2,3-triazoles with coumarins or quinolines to create

dual-action agents.[1]

+ Radio-sensitization: Utilizing the heavy bromine atoms to enhance sensitivity to radiation

therapy in cancer treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b2513224?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2513224?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

